N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester
Overview
Description
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a compound that combines the functionalities of dimethoxytrityl, biotin, and nitrophenyl ester groups. This compound is particularly significant in the field of biochemistry and molecular biology due to its utility in various biochemical applications, including as a protecting group and in biotinylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester typically involves multiple steps:
Protection of Biotin: The biotin molecule is first protected using the dimethoxytrityl group. This step involves the reaction of biotin with dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of the Ester: The protected biotin is then reacted with 2-nitrophenyl chloroformate to form the ester linkage. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of dimethoxytrityl chloride and 2-nitrophenyl chloroformate.
Optimization of Reaction Conditions: Ensuring optimal temperature, solvent, and base conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester undergoes several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release biotin and 2-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.
Substitution: Carried out using nucleophiles like primary amines in an organic solvent such as dimethylformamide, often with a catalyst like N,N’-diisopropylcarbodiimide.
Major Products
Hydrolysis: Produces biotin and 2-nitrophenol.
Substitution: Results in the formation of biotinylated amides.
Scientific Research Applications
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester has several applications in scientific research:
Biotinylation: Used to biotinylate proteins, peptides, and other biomolecules, facilitating their detection and purification.
Protecting Group: The dimethoxytrityl group serves as a protecting group for hydroxyl functionalities in nucleoside and nucleotide synthesis.
Molecular Biology: Utilized in the synthesis of biotinylated oligonucleotides for use in various molecular biology techniques, such as affinity purification and labeling.
Mechanism of Action
The mechanism of action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester involves:
Biotinylation: The nitrophenyl ester group reacts with nucleophiles, such as amines, to form stable amide bonds, effectively biotinylating the target molecule.
Protection: The dimethoxytrityl group protects hydroxyl groups during chemical synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
N1-(Dimethoxytrityl)-D-(+)biotin 4-nitrophenyl ester: Similar structure but with a different position of the nitro group.
N1-(Dimethoxytrityl)-D-(+)biotin 3-nitrophenyl ester: Another positional isomer with the nitro group in the meta position.
Uniqueness
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is unique due to the specific positioning of the nitro group, which can influence the reactivity and stability of the ester bond. This positional specificity can affect the efficiency of biotinylation reactions and the stability of the compound under various conditions.
Properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N3O7S/c1-45-28-20-16-26(17-21-28)37(25-10-4-3-5-11-25,27-18-22-29(46-2)23-19-27)39-31-24-48-33(35(31)38-36(39)42)14-8-9-15-34(41)47-32-13-7-6-12-30(32)40(43)44/h3-7,10-13,16-23,31,33,35H,8-9,14-15,24H2,1-2H3,(H,38,42)/t31-,33-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJXCMCVVLDTI-YXSDWHQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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